N-(2-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
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Overview
Description
Etonitazepyne is a benzimidazole derivative with potent opioid effects . It has been sold over the internet as a designer drug and linked to numerous cases of overdose .
Molecular Structure Analysis
The molecular formula of Etonitazepyne is C22H26N4O3 . Its structure includes a benzimidazole ring, an ethoxyphenyl group, and a pyrrolidinyl group .Scientific Research Applications
Synthesis and Chemical Properties
Research on similar compounds, such as N-(2-Hydroxyphenyl)acetamide derivatives, highlights the importance of these molecules in synthesizing antimalarial drugs through chemoselective acetylation processes. The optimization of these synthesis processes, including the choice of acyl donors and reaction conditions, plays a crucial role in enhancing the yield and efficiency of the target compounds, as demonstrated by Magadum and Yadav (2018) in their study on the chemoselective acetylation of 2-aminophenol using immobilized lipase (Magadum & Yadav, 2018).
Pharmacological Applications
In the realm of pharmacology, compounds with structural similarities have been explored for their neuroprotective, dermatological, and cytostatic activities. For instance, the pharma market reflects interest in compounds with varied activities, including cardiac, nephrotropic, neuroprotective, and cytostatic effects, as outlined by Dr. Valentin Habernickel (2002) (Habernickel, 2002). These activities suggest a broad potential for therapeutic applications, where modifications in the molecular structure could tailor these compounds for specific therapeutic targets.
Antimicrobial and Antiallergic Potentials
The structural framework of N-(2-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide lends itself to modifications that could enhance antimicrobial and antiallergic properties. Research by Debnath and Ganguly (2015) on similar acetamide derivatives revealed promising antibacterial and antifungal activities, suggesting a potential for developing new antimicrobial agents (Debnath & Ganguly, 2015). Moreover, the exploration of N-(pyridin-4-yl)-(indol-3-yl)acetamides for antiallergic effects, as conducted by Menciu et al. (1999), indicates the versatility of acetamide derivatives in addressing a variety of health concerns (Menciu et al., 1999).
Safety and Hazards
Mechanism of Action
Indole Derivatives
: Indole is a heterocyclic compound that is the parent nucleus for many synthetic drug molecules. Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives.
Imidazole Derivatives
: Imidazole is another heterocyclic compound that is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures. The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities, etc.
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-2-31-21-12-6-4-10-19(21)25-24(30)23(29)18-15-27(20-11-5-3-9-17(18)20)16-22(28)26-13-7-8-14-26/h3-6,9-12,15H,2,7-8,13-14,16H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPWCWKFMQWAST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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